![molecular formula C7H11NO2 B1288828 5-氮杂螺[2.4]庚烷-1-羧酸 CAS No. 746577-57-1](/img/structure/B1288828.png)

5-氮杂螺[2.4]庚烷-1-羧酸

描述

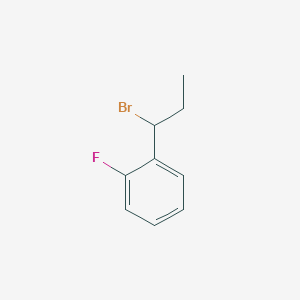

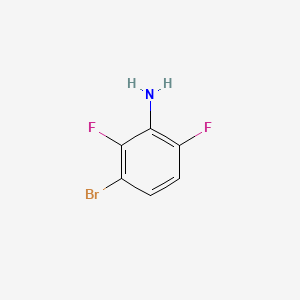

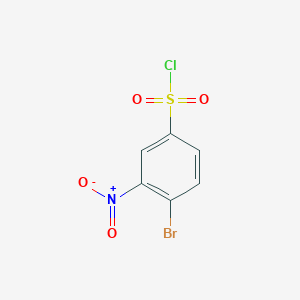

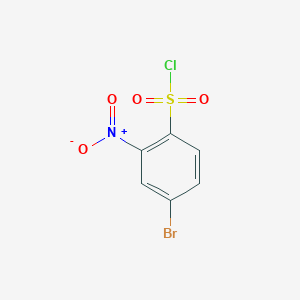

5-Azaspiro[2.4]heptane-1-carboxylic acid is a compound that belongs to the class of azaspirocyclic compounds, which are characterized by the presence of a nitrogen atom within a spirocyclic framework. This structural motif is of interest due to its potential applications in medicinal chemistry and drug design, as it can provide a rigid, three-dimensional scaffold that can mimic the bioactive conformations of flexible linear molecules .

Synthesis Analysis

The synthesis of azaspirocyclic compounds, including those related to 5-azaspiro[2.4]heptane-1-carboxylic acid, has been explored through various synthetic routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via scalable routes, providing a platform for further derivatization on the azetidine and cyclobutane rings . Another study reported the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, which was achieved in six steps from a dibromohexanedioate precursor . Additionally, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its analogues was performed, adding to the family of sterically constrained amino acids .

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds, including 5-azaspiro[2.4]heptane-1-carboxylic acid, is characterized by a spirocyclic core that can influence the stereochemical and physicochemical properties of the molecule. For example, the absolute configurations of chiral quinolone antibacterial agents containing a 5-azaspiro[2.4]heptane moiety were determined by X-ray crystallographic analysis, highlighting the importance of stereochemistry in biological activity .

Chemical Reactions Analysis

Azaspirocyclic compounds can undergo various chemical reactions that allow for the modification of their structure and the introduction of functional groups. Substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters were synthesized and then reduced to bis(hydroxymethyl)cyclopropanes, followed by alkaline hydrolysis to yield substituted cyclopropane-1,2-dicarboxylic acids . Moreover, regioselective cycloaddition reactions have been employed to obtain methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocyclic compounds are influenced by their rigid structures and the presence of functional groups. The pharmacokinetic profiles and physicochemical properties of chiral quinolone derivatives containing a 5-azaspiro[2.4]heptane moiety were examined, revealing moderate lipophilicity and favorable pharmacokinetic profiles for certain stereoisomers . Additionally, the synthesis of penta-substituted pyrrole derivatives, including 5-azaspiro[2.4]heptan, was achieved using a Pd-catalyzed intramolecular cyclization reaction, indicating the potential for creating a wide range of functionalized compounds .

科学研究应用

化学转化和合成

5-氮杂螺[2.4]庚烷-1-羧酸及其衍生物参与了各种化学转化。例如,Molchanov等人(2016年)表明,用乙酸锌处理甲基4,6-二芳基-5-氧-6-氮杂螺[2.4]庚烷-1-羧酸酯会导致异噁唑啉环中N-O键的断裂。这个过程形成1,3-氨基醇,随后可以环化产生双环或三环内酯或内酰胺,同时保留三元环(Molchanov et al., 2016)。

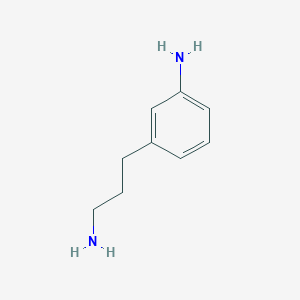

在药物设计和药物化学中的作用

这种化合物及其相关结构在药物设计和药物化学中发挥着重要作用。Radchenko等人(2010年)合成了源自6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸和2-氮杂螺[3.3]庚烷-6-羧酸的新型氨基酸。这些氨基酸是一类受空间约束的氨基酸家族的一部分,对化学、生物化学和药物设计有重要贡献(Radchenko et al., 2010)。

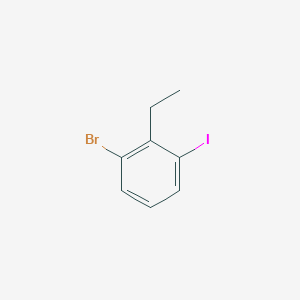

抗菌应用

在生物医学领域中一个显著的应用是开发强效抗菌药物。Odagiri等人(2013年)设计并合成了包括7-[7-氨基-7-甲基-5-氮杂螺[2.4]庚烷-5-基]-8-甲氧基喹啉在内的化合物,这些化合物对各种呼吸道病原体表现出显著的体外和体内抗菌活性。这些化合物对多重耐药的肺炎链球菌和耐甲氧西林的金黄色葡萄球菌尤其有效(Odagiri et al., 2013)。

对映选择性合成

在立体化学领域,López等人(2020年)描述了(S)-4-亚甲基脯氨酸骨架的催化和对映选择性制备,这是抗病毒药物利巴韦林的工业合成中的关键元素。这个过程涉及将叔丁基(S)-4-亚甲基脯氨酸酯转化为N-Boc保护的5-氮杂螺[2.4]庚烷-6-羧酸(López等人,2020年)。

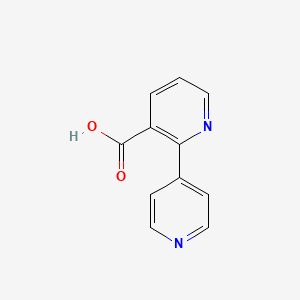

选择性受体拮抗剂的开发

这种化合物及其类似物已被用于开发选择性受体拮抗剂。Micheli等人(2016年)描述了一系列1,2,4-三唑基5-氮杂螺[2.4]庚烷,这些化合物在多巴胺D3受体(D3R)上表现出高亲和力和选择性。这些化合物还具有有利的药代动力学特性,可用于进一步开发(Micheli et al., 2016)。

属性

IUPAC Name |

5-azaspiro[2.4]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6(10)5-3-7(5)1-2-8-4-7/h5,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPSRHCDEVLDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.4]heptane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)